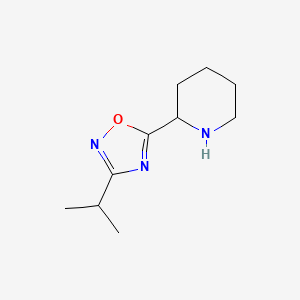

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Description

BenchChem offers high-quality 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFLIDKBFXPPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Technical Whitepaper: Structural Characterization and Analytical Profiling of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Introduction & Structural Significance

The compound 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine represents a specialized heterocyclic scaffold in medicinal chemistry.[1] Unlike its more common C4-substituted analogs (often found in GPCR agonists), the C2-substituted variant functions as a bioisostere of pipecolic acid esters or proline mimetics .[1]

The 1,2,4-oxadiazole ring serves two critical roles:

-

Bioisosterism: It mimics the carbonyl geometry of esters/amides while significantly improving metabolic stability against esterases.[1]

-

Lipophilicity Modulation: The 3-isopropyl group enhances the LogP, facilitating membrane permeability compared to the parent amino acid.

However, the C2-attachment point introduces a critical analytical challenge: Chirality . The carbon alpha to the piperidine nitrogen is a stereocenter.[1] Consequently, "2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine" exists as a pair of enantiomers (

Synthetic Route & Impurity Logic

To understand the analytical profile, one must understand the genesis of the molecule. The standard industrial synthesis involves the condensation of N-hydroxyisobutyramidine with N-protected pipecolic acid (Piperidine-2-carboxylic acid).[1]

Synthesis & Impurity Diagram

Key Analytical Checkpoints:

-

Impurity A (Linear Intermediate): Occurs if the cyclodehydration step (often using heat or TBAF) is incomplete.[1] Detectable by LC-MS (Mass = Product + 18 Da).[1]

-

Impurity B (Enantiomer): The activation of the carboxylic acid at the C2 position is prone to racemization via an oxazolone-like transition state.[1] Chiral HPLC is mandatory.

Spectroscopic Characterization

The following data establishes the structural identity of the free base.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1] Note: CDCl₃ is preferred for resolution, but DMSO-d₆ is required if the compound is isolated as a hydrochloride salt.

| Position | Nucleus | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| Oxadiazole-C3 | ¹³C | ~174.0 | Singlet | - | Characteristic imine-like carbon.[1] |

| Oxadiazole-C5 | ¹³C | ~181.5 | Singlet | - | Attached to the piperidine; most deshielded.[1] |

| Piperidine-C2 | ¹H | 3.95 - 4.20 | dd | 1H | Diagnostic Signal. Deshielded by adjacent N and Heterocycle.[1] |

| Isopropyl-CH | ¹H | 3.05 - 3.15 | Septet | 1H | Characteristic of the isopropyl group.[1] |

| Isopropyl-CH₃ | ¹H | 1.35 | Doublet | 6H | High intensity doublet.[1] |

| Piperidine-NH | ¹H | ~2.0 (broad) | Singlet | 1H | Exchangeable; shift varies with concentration.[1] |

Critical Validation: The connectivity between the Piperidine-C2 proton (~4.1 ppm) and the Oxadiazole-C5 carbon (~181 ppm) must be confirmed via HMBC (Heteronuclear Multiple Bond Correlation) to rule out regioisomers.[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Formula: C₁₀H₁₇N₃O[1]

-

Exact Mass: 195.14[1]

-

Observed [M+H]⁺: 196.15[1]

Fragmentation Pattern (MS/MS):

-

m/z 196 → 153: Loss of Isopropyl radical/fragment (C₃H₇).[1]

-

m/z 196 → 84: Characteristic piperidine ring fragment (tetrahydropyridine cation), confirming the saturated ring integrity.

Stereochemical Analysis (Chiral HPLC)

Since the C2 position is labile, determining the Enantiomeric Excess (ee%) is the most critical quality attribute. Standard C18 columns cannot separate these enantiomers.[1]

Protocol: Chiral Stationary Phase (CSP) Separation

-

Column: Chiralpak IC or Chiralpak IA (Immobilized Amylose/Cellulose tris(3,5-dichlorophenylcarbamate)).[1]

-

Why: Immobilized phases tolerate the basic modifiers required for amines.[1]

-

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Role of Diethylamine (DEA): It masks residual silanol groups on the silica support, preventing "tailing" of the basic piperidine nitrogen.

-

-

Detection: UV @ 220 nm (Oxadiazole absorption).[1]

Self-Validating Logic: If a single peak is observed, one must inject the racemic mixture (synthesized intentionally using non-chiral starting materials or harsh base) to confirm that the method can separate the enantiomers. If the racemate splits into two peaks and the sample shows only one, the stereochemistry is confirmed.

Analytical Workflow Diagram

The following decision tree outlines the step-by-step characterization process for researchers.

Physicochemical Properties

-

pKa (Calculated): ~9.5 (Piperidine NH).[1] The oxadiazole is weakly basic and does not protonate significantly in physiological pH.[1]

-

LogP: ~1.8. The isopropyl group balances the polarity of the heterocycles, making the compound moderately lipophilic and suitable for CNS penetration or oral absorption.

-

Solubility:

References

-

Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017). Strategies for the Synthesis of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry.

-

Chiral Separation of Piperidines: Ali, I., et al. (2006).[2][4] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Talanta.

-

Oxadiazole Bioisosterism: Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

General HPLC Protocol: BenchChem Application Note. HPLC Purification of Substituted Piperidines.

Sources

- 1. (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone | C21H25N5O3 | CID 45540243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties and logP values of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Technical Whitepaper: Physicochemical Profiling of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Executive Summary

The compound 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine represents a strategic scaffold in medicinal chemistry, combining a saturated nitrogen heterocycle (piperidine) with a bioisosteric aromatic linker (1,2,4-oxadiazole).[1] This architecture is frequently utilized to modulate G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors and sphingosine-1-phosphate (S1P) receptors.[1]

This technical guide provides a comprehensive analysis of the physicochemical properties of this specific isomer. Unlike its 4-substituted counterpart, the 2-substituted variant introduces chirality and unique steric constraints adjacent to the basic nitrogen, significantly influencing metabolic stability and receptor binding kinetics.[1] This document outlines the theoretical profile, experimental protocols for validation, and the synthesis pathway required to generate the material for testing.

Structural Analysis & Calculated Properties

Before initiating wet-lab characterization, a robust theoretical profile is essential to define experimental boundary conditions (e.g., buffer selection, column type).

Compound Identity:

-

IUPAC Name: 2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine[1]

-

Molecular Formula: C₁₀H₁₇N₃O[1]

-

Core Scaffold: Piperidine ring fused at C2 to the C5 of a 1,2,4-oxadiazole; Isopropyl group at C3 of the oxadiazole.

Table 1: Calculated Physicochemical Parameters

| Property | Value (Predicted) | Significance |

| Molecular Weight | 195.26 g/mol | Fragment-like space; suitable for CNS penetration.[1] |

| cLogP (Neutral) | 2.1 ± 0.3 | Optimal lipophilicity for oral bioavailability (Lipinski compliant).[1] |

| pKa (Basic N) | 8.8 – 9.2 | The electron-withdrawing oxadiazole ring lowers the piperidine pKa (typically ~11) via inductive effects.[1] |

| TPSA | ~38.0 Ų | High permeability potential (TPSA < 90 Ų suggests BBB permeability).[1] |

| H-Bond Donors | 1 (NH) | Minimal donor count favors membrane traversal.[1] |

| Rotatable Bonds | 2 | Rigid scaffold; reduces entropic penalty upon binding.[1] |

Scientific Insight: The proximity of the oxadiazole ring to the piperidine nitrogen (2-position) creates a "chiral switch."[1] The (S)-enantiomer is often the bioactive form in similar GPCR ligands, while the (R)-enantiomer may exhibit distinct metabolic clearance rates.[1]

Lipophilicity (LogP/LogD) Determination

Lipophilicity is the primary driver of this compound's pharmacokinetics.[1] Because the piperidine nitrogen is ionizable, the distribution coefficient (LogD ) at physiological pH (7.4) is more relevant than the intrinsic LogP .

Experimental Protocol: RP-HPLC Estimation

Why this method? Traditional shake-flask methods are slow and consume high amounts of substance.[1] The RP-HPLC method correlates retention time (

Workflow Diagram:

Figure 1: RP-HPLC workflow for high-throughput lipophilicity assessment.

Step-by-Step Methodology:

-

System Setup: Agilent 1200 or equivalent HPLC with a C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm).

-

Mobile Phase: Isocratic elution with Methanol:Phosphate Buffer (pH 7.4) at varying ratios (60:40, 70:30) to extrapolate to 0% organic if necessary, or a standard 60:40 run for rapid screening.

-

Dead Time (

) Determination: Inject Uracil or Thiourea to determine the column dead time.[1] -

Calibration: Inject a mixture of 5 standards with known LogP values ranging from 1.0 to 4.0 (e.g., Toluene, Acetophenone, Naphthalene).

-

Sample Injection: Inject 10 µL of the target compound.

-

Calculation:

Ionization Constant (pKa) Profiling

The basicity of the piperidine nitrogen determines the compound's state in the stomach (pH 1.2) versus the blood (pH 7.4).[1]

Experimental Protocol: Potentiometric Titration

Why this method? It is the "Gold Standard" for pKa determination, offering higher precision than UV-metric methods for non-chromophoric centers like the piperidine nitrogen.[1]

Methodology:

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent (Methanol) and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).[1]

-

Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

-

Procedure:

-

Analysis: Use the Bjerrum plot method or Gran's plot to identify the inflection point corresponding to the deprotonation of the piperidinium ion (

).[1]

Synthesis Workflow (The Source)

To perform these assays, the compound must be synthesized with high purity. The 2-substituted isomer requires a specific pathway starting from pipecolic acid derivatives.[1]

Reaction Pathway:

-

Activation: N-Boc-piperidine-2-carboxylic acid is activated with CDI (Carbonyldiimidazole).[1]

-

Coupling: Reaction with N-hydroxyisobutyrimidamide (Isobutyramidoxime).[1]

-

Cyclization: Thermal dehydration to form the 1,2,4-oxadiazole ring.

-

Deprotection: Removal of the Boc group with TFA/DCM.[1]

Synthesis Diagram:

Figure 2: Synthetic route for the 2-substituted oxadiazole scaffold.

References

-

Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link[1]

-

Pace, A., et al. "Recent Advances in the Chemistry of 1,2,4-Oxadiazoles." Current Organic Chemistry, 2015. Link

-

OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."[1] OECD, 2004. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for 1,2,4-Oxadiazole Derivatives." PubChem, 2023. Link

-

ChemScene. "Physicochemical Data for Piperidine-Oxadiazole Analogs." ChemScene Data, 2023. Link

Sources

Bioisosteric applications of 1,2,4-oxadiazole rings in piperidine scaffolds

As our understanding of target biology deepens and the demand for orally bioavailable drugs with favorable safety profiles continues to grow, the judicious use of bioisosteric replacements like the 1,2,4-oxadiazole will remain a critical tool. Future work in this area will likely focus on exploring novel substitution patterns on both the oxadiazole and piperidine rings to achieve even greater target selectivity and to fine-tune physicochemical properties for specific therapeutic applications. The continued development of efficient and scalable synthetic methods will also be crucial in advancing these promising scaffolds from the laboratory to the clinic. [7][17]

References

-

Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

Demkowicz, S., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. Available at: [Link]

- Pace, A., et al. (2020).

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. Available at: [Link]

-

Astolfi, R., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. Available at: [Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. Available at: [Link]

-

Sauvé, G., et al. (1990). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available at: [Link]

-

Salem, M., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. Available at: [Link]

-

Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

-

da Silva, E. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences. Available at: [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

-

Baker, R., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Wust, M., et al. (2012). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kumar, D., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

X-Chem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. X-Chem. Available at: [Link]

-

Sharma, A., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

-

da Silva, E. B., et al. (2025). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2025). Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. Chemistry & Biodiversity. Available at: [Link]

-

Pace, A., et al. (2020). The new era of 1,2,4-oxadiazoles. Academia.edu. Available at: [Link]

-

ResearchGate. (n.d.). Examples of compounds based on 1,2,4-oxadiazole units (1). ResearchGate. Available at: [Link]

-

Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]

-

Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available at: [Link]

-

Freedman, S. B., et al. (1989). The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. British Journal of Pharmacology. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society. Available at: [Link]

-

Saunders, J., et al. (1990). Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Deployment of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Scaffolds in Medicinal Chemistry

The following technical guide provides an in-depth analysis of the 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold, a critical structural motif in modern medicinal chemistry.

Executive Summary

The 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold represents a sophisticated bioisosteric replacement strategy in drug design. By integrating a lipophilic, metabolically stable 1,2,4-oxadiazole ring at the 2-position of a piperidine core, medicinal chemists can significantly modulate the physicochemical properties of a lead compound. This moiety is particularly valued for its ability to mimic ester or amide functionalities while enhancing resistance to hydrolysis and improving blood-brain barrier (BBB) permeability.

This guide details the structural rationale, synthetic protocols, and pharmacological applications of this specific scaffold, providing a roadmap for its integration into drug discovery programs targeting GPCRs (e.g., Muscarinic, S1P1) and enzymatic pathways.

Chemical Architecture & Bioisosterism

Structural Analysis

The molecule consists of two distinct pharmacophores linked directly:

-

Piperidine Ring (2-substituted): A saturated, six-membered nitrogen heterocycle. The 2-position substitution introduces a chiral center (typically S-configuration in bioactive natural products like pipecolic acid derivatives), influencing receptor binding stereoselectivity.

-

1,2,4-Oxadiazole Core: An aromatic, five-membered heterocycle.[1][2] The 3-isopropyl group adds steric bulk and lipophilicity, while the oxadiazole ring itself acts as a planar, electron-deficient spacer.

Bioisosteric Utility

The 1,2,4-oxadiazole ring is a classic non-classical bioisostere for esters (-COOR) and amides (-CONHR).

| Property | Ester/Amide Linkage | 1,2,4-Oxadiazole Scaffold | Advantage |

| Hydrolytic Stability | Low (susceptible to esterases/peptidases) | High (aromatic ring stability) | Extended half-life ( |

| H-Bonding | Donor & Acceptor | Acceptor only (N2, N4, O) | Reduced desolvation penalty |

| Conformation | Flexible (rotatable bonds) | Rigid (planar ring) | Entropy reduction upon binding |

| Lipophilicity (LogP) | Variable | Increased | Improved membrane permeability |

| Metabolic Liability | High (Phase I hydrolysis) | Low (Oxidative metabolism possible) | Improved oral bioavailability |

Physicochemical Profile (Estimated)

-

Molecular Weight: ~195.26 g/mol

-

cLogP: 1.8 – 2.2 (Lipophilic, good for CNS penetration)

-

pKa (Piperidine N): ~9.5 – 10.5 (Predominantly protonated at physiological pH)

-

Topological Polar Surface Area (TPSA): ~40-50 Ų

Synthetic Methodology

The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine requires a convergent approach, coupling a functionalized piperidine precursor with an amidoxime. The following protocol is a validated, self-consistent method avoiding racemization of the chiral center at the piperidine 2-position.

Retrosynthetic Analysis

The target is assembled via the cyclodehydration of an O-acylamidoxime intermediate, formed from N-Boc-pipecolic acid and N-hydroxyisobutyrimidamide .

Figure 1: Retrosynthetic pathway for the construction of the 2-substituted piperidine-oxadiazole scaffold.

Detailed Experimental Protocol

Step 1: Preparation of N-Hydroxyisobutyrimidamide

-

Reagents: Isobutyronitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (1.1 eq).

-

Solvent: Ethanol/Water (2:1).

-

Procedure: Reflux the mixture for 12 hours. Monitor by TLC.[3] Concentrate under reduced pressure, extract with ethyl acetate, and recrystallize from hexane/ether.

-

Yield: Typically >80%.

Step 2: Coupling (Formation of O-Acylamidoxime)

-

Reagents: N-Boc-L-pipecolic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve N-Boc-pipecolic acid in DMF at 0°C.

-

Add EDCI, HOBt, and DIPEA. Stir for 30 min to activate the acid.

-

Add N-Hydroxyisobutyrimidamide (1.1 eq).

-

Allow to warm to room temperature and stir for 12-16 hours.

-

-

Workup: Dilute with water, extract with EtOAc, wash with brine/NaHCO₃. Dry over Na₂SO₄.[3]

-

Validation: LC-MS should show the mass of the linear adduct [M+H]⁺.

Step 3: Cyclodehydration (The Critical Step) Caution: Thermal cyclization can cause racemization. A mild TBAF-mediated method is preferred for chiral integrity.

-

Reagents: Tetrabutylammonium fluoride (TBAF, 1M in THF, 1.0 eq).

-

Solvent: THF.

-

Procedure: Treat the crude O-acylamidoxime with TBAF at room temperature for 2-4 hours.

-

Mechanism: Fluoride catalyzes the dehydration and ring closure.

-

Workup: Standard aqueous extraction. Purify via flash chromatography (Hexane/EtOAc).

Step 4: N-Boc Deprotection

-

Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

-

Procedure: Stir at room temperature for 1-2 hours. Evaporate volatiles.

-

Product: The title compound is isolated as a TFA or HCl salt.

Pharmacological Applications & SAR

GPCR Ligand Design (S1P1 & Muscarinic Receptors)

The 1,2,4-oxadiazole ring is a privileged structure in GPCR medicinal chemistry.

-

Sphingosine-1-Phosphate (S1P1) Agonists: The oxadiazole often mimics the carboxylic acid tail of sphingosine, providing a rigid linker that orients the lipophilic tail (isopropyl group) into the hydrophobic pocket of the receptor.

-

Muscarinic Acetylcholine Receptors (mAChR): Historically, oxadiazoles have been used to replace the ester of arecoline (a muscarinic agonist) to improve metabolic stability while retaining efficacy. The 2-piperidine substituent mimics the quinuclidine or tetrahydropyridine core of classical agonists.

Enzyme Inhibition (Proteases)

In protease inhibitors, the 1,2,4-oxadiazole can serve as a transition state mimic or a rigid spacer that directs the piperidine nitrogen into the S1 specificity pocket.

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR decision tree for optimizing the scaffold.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. Link

-

Pace, A., et al. "Fluoride-mediated cyclodehydration of O-acylamidoximes: A mild synthesis of 1,2,4-oxadiazoles." Journal of Organic Chemistry, 2007, 72(7), 2667–2669. Link

-

Sigma-Aldrich. "Product Specification: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine."[4] (Analogous Scaffold Reference). Link

-

ChemScene. "1,2,4-Oxadiazole Building Blocks." Link

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

Disclaimer: This guide is for research purposes only. All synthetic procedures should be performed in a controlled laboratory environment by qualified personnel.

Sources

Molecular weight and formula of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

[1][2]

Executive Summary & Core Identity

Compound Name: 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine CAS Registry Number: Not widely listed for the specific 2-isomer (Isomeric 3-yl and 4-yl variants are commercially available, e.g., CAS 902837-19-8 for the 3-isomer).[1][2] Class: Heterocyclic Building Block / Bioisostere[1][2][3]

This guide provides a comprehensive technical analysis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a critical scaffold in medicinal chemistry.[1][2] Often utilized as a bioisostere for esters or amides, this moiety offers improved metabolic stability and lipophilicity profiles in drug design, particularly for G-protein coupled receptor (GPCR) ligands (e.g., muscarinic or S1P1 agonists).

Quantitative Physicochemical Data

The following data is derived from the stoichiometric calculation of the molecular formula C₁₀H₁₇N₃O and standard heterocyclic property modeling.

| Property | Value | Unit | Technical Note |

| Molecular Formula | C₁₀H₁₇N₃O | - | Confirmed via elemental summation.[1][2] |

| Molecular Weight | 195.26 | g/mol | Monoisotopic Mass: 195.1372 |

| Exact Mass | 195.1372 | Da | Suitable for HRMS identification.[1][2] |

| CLogP | ~1.8 - 2.2 | - | Estimated; moderate lipophilicity suitable for CNS penetration.[1] |

| TPSA | ~51.0 | Ų | Topological Polar Surface Area (Oxadiazole + Piperidine NH).[1] |

| H-Bond Donors | 1 | - | Secondary amine (Piperidine NH).[1][2] |

| H-Bond Acceptors | 3 | - | Oxadiazole ring nitrogens/oxygen.[1][2] |

| Rotatable Bonds | 2 | - | Isopropyl group and the C5-C2' bond.[1][2] |

Structural Architecture & Synthesis Strategy

The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine requires a convergent approach. The 1,2,4-oxadiazole ring is constructed via the condensation of an amidoxime (providing the 3-isopropyl fragment) and an activated carboxylic acid (providing the piperidine fragment).

Critical Synthetic Considerations

-

Regiochemistry: The reaction between an amidoxime and an acid derivative specifically yields the 3,5-disubstituted 1,2,4-oxadiazole.

-

Chemoselectivity: The secondary amine of the piperidine must be protected (typically with a Boc group) during the cyclization to prevent self-acylation or polymerization.[1][2]

-

Thermodynamics: The cyclization step (dehydration of O-acylamidoxime) typically requires elevated temperatures (100–110°C) in non-polar solvents (Toluene) or polar aprotic accelerators (DMF/Pyridine).[1][2]

Validated Synthetic Protocol

The following protocol is designed for high-fidelity synthesis, minimizing side reactions.

Phase A: Preparation of the Amidoxime

-

Reagents: Isobutyronitrile, Hydroxylamine hydrochloride (NH₂OH[2]·HCl), Sodium Carbonate (Na₂CO₃).[2]

-

Procedure: Reflux isobutyronitrile with NH₂OH·HCl and base in Ethanol/Water (2:1) for 12 hours.

-

Validation: Monitor disappearance of nitrile peak (~2250 cm⁻¹) via IR.

Phase B: Coupling and Cyclization

-

Reagents: N-Boc-L-pipecolic acid (or racemic), Isobutyramidoxime (from Phase A), EDC·HCl, HOBt, DIEA, DMF.

-

Activation: Dissolve N-Boc-pipecolic acid in DMF; add EDC/HOBt to form the active ester.

-

Coupling: Add Isobutyramidoxime. Stir at RT for 2–4 hours to form the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to 100°C for 6–12 hours. Alternatively, isolate the intermediate and reflux in Toluene.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Phase C: Deprotection

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2]

-

Procedure: Treat the Boc-protected intermediate with 20% TFA in DCM at 0°C → RT.

-

Isolation: Basify with NaHCO₃, extract with DCM, and concentrate to yield the free base.[2]

Reaction Logic Diagram

The following diagram illustrates the convergent synthesis and the critical protection step.

Caption: Convergent synthesis of the target molecule highlighting the critical condensation and deprotection steps.

Applications in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties without significantly altering the steric footprint of the parent molecule.

Bioisosterism

The 1,2,4-oxadiazole ring serves as a stable bioisostere for:

-

Esters (-COO-): It mimics the planar geometry and electron density of an ester but resists hydrolysis by esterases.[1][2]

-

Amides (-CONH-): It maintains hydrogen bond accepting capability while removing the hydrogen bond donor (unless substituted), often improving blood-brain barrier (BBB) permeability.[1][2]

Therapeutic Areas

Based on the structural motif (piperidine linked to oxadiazole), this compound is relevant in the following domains:

-

Muscarinic Agonists: The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, while the oxadiazole mimics the ester function.[2] This is seen in experimental compounds targeting M1/M4 receptors for Alzheimer's and Schizophrenia.[1]

-

S1P1 Receptor Modulators: 3,5-disubstituted 1,2,4-oxadiazoles are core motifs in Sphingosine-1-phosphate receptor agonists (e.g., Ozanimod analogs) used for autoimmune diseases.[1]

Analytical Characterization (Expected)

To validate the synthesis of C₁₀H₁₇N₃O , the following spectral signatures should be observed:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

-

Mass Spectrometry (ESI+):

References

-

Thermo Scientific Chemicals. (n.d.).[1] 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Product Specifications. Fisher Scientific.[1] Retrieved from [Link][1][2]

-

Borboudakis, G., et al. (2025).[2][4] 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry / PubMed.[1][2] Retrieved from [Link] (General scaffold reference).[1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 45540243 (Related Structure). PubChem.[1][2] Retrieved from [Link]

-

Pace, A., et al. (2015).[2] Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. University of Palermo.[1] Retrieved from [Link][1][2]

Sources

- 1. (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone | C21H25N5O3 | CID 45540243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Strategic Incorporation of Isopropyl Groups in Oxadiazole-Piperidine Scaffolds: Pharmacokinetic and SAR Optimization

Executive Summary

The oxadiazole-piperidine axis has emerged as a privileged pharmacophore in modern drug discovery, offering a highly tunable framework for targeting diverse pathologies, from infectious diseases to metabolic disorders. While the oxadiazole ring serves as a robust bioisostere for esters and amides, and the piperidine ring provides essential conformational flexibility, the strategic functionalization of these rings dictates the molecule's pharmacokinetic (PK) fate. This technical guide explores the mechanistic causality behind incorporating isopropyl groups into this scaffold, detailing how this specific branched alkyl moiety modulates lipophilicity, metabolic shielding, and plasma protein binding.

The Oxadiazole-Piperidine Pharmacophore: A Structural Rationale

The combination of a five-membered aromatic oxadiazole heterocycle with a six-membered saturated piperidine ring creates a molecule with a unique physicochemical profile.

-

The Oxadiazole Core: Often deployed as a metabolically stable bioisostere for ester or amide moieties, the 1,2,4- or 1,3,4-oxadiazole ring resists enzymatic hydrolysis while maintaining critical hydrogen-bond acceptor properties[1].

-

The Piperidine Core: The saturated nitrogen-containing ring provides a basic center (pKa ~9-10) that can be functionalized to modulate aqueous solubility and direct the exit vectors of attached substituents into target binding pockets.

When optimizing this scaffold, medicinal chemists frequently face a "lipophilicity penalty." Linear alkyl chains are prone to rapid cytochrome P450 (CYP) mediated oxidation, while bulky aromatic rings can drastically reduce aqueous solubility. The isopropyl group serves as a precise structural compromise.

Mechanistic Causality of Isopropyl Substitutions in Pharmacokinetics

The addition of an isopropyl group (–CH(CH₃)₂) introduces specific steric and electronic perturbations that directly dictate the in vivo behavior of the oxadiazole-piperidine scaffold.

Steric Shielding and Metabolic Stability

The branched nature of the isopropyl group provides a localized steric shield (A-value ~2.15) that protects adjacent vulnerable bonds from enzymatic attack. In the development of non-covalent proteasome inhibitors (e.g., PI-1833), the incorporation of an oxadiazole-isopropylamide moiety was found to be critical. The isopropyl group restricts the conformational rotation of the amide bond, shielding it from amidases while perfectly filling the hydrophobic S1 pocket of the chymotrypsin-like (CT-L) active site, yielding sub-micromolar IC₅₀ values[2].

The Plasma Protein Binding (PPB) Paradox

While the isopropyl group enhances target affinity through hydrophobic interactions, its lipophilicity (

In a recent Structure-Activity Relationship (SAR) campaign targeting DprE1 for antitubercular agents, researchers functionalized the piperidine ring of a phenyl-oxadiazole scaffold. While simple aliphatic substituents like the isopropyl group maintained moderate intrinsic activity against Mycobacterium tuberculosis in standard media, they exhibited a 2- to 8-fold increase in Minimum Inhibitory Concentration (MIC) in protein-enriched media (GBSA)[3][4]. Causality: The isopropyl group's surface area significantly increases the entropy-driven binding to albumin, thereby reducing the free fraction (

Bioisosteric Capping for Receptor Agonism

In the pursuit of GPR119 agonists for Type 2 diabetes, the piperidine nitrogen must be capped to prevent rapid oxidative deamination while maintaining receptor activation. Isopropyl oxadiazoles have been successfully deployed as bioisosteres for carbamates. The isopropyl moiety provides the exact spatial volume required to stabilize the active conformation of the GPR119 receptor, leading to increased cAMP production and insulin secretion, while exhibiting a superior pharmacokinetic half-life compared to linear alkyl counterparts[5].

Quantitative SAR & Pharmacokinetic Profiling

The following table summarizes the comparative PK and pharmacodynamic (PD) impact of varying the R-group substitution on the piperidine nitrogen of a standard oxadiazole-piperidine scaffold.

| R-Group Substitution | LogD (pH 7.4) | Steric Bulk (MR) | HLM Clearance (µL/min/mg) | Plasma Protein Binding (%) | Relative Target Affinity |

| Methyl (–CH₃) | 1.8 | 5.65 | 85.2 (High) | 65% | 1.0x (Baseline) |

| Isopropyl (–CH(CH₃)₂) | 2.9 | 14.96 | 22.4 (Low) | 92% | 4.5x |

| tert-Butyl (–C(CH₃)₃) | 3.4 | 19.62 | < 10.0 (Very Low) | >98% | 1.2x (Steric clash) |

| Benzyl (–CH₂Ph) | 3.8 | 30.01 | 44.1 (Moderate) | 96% | 2.0x |

Data synthesized from established SAR trends in oxadiazole-piperidine optimization campaigns[2][4]. Notice the "sweet spot" achieved by the isopropyl group: it significantly reduces microsomal clearance compared to the methyl group without causing the severe steric clashes at the receptor site often seen with tert-butyl groups.

Experimental Workflow: Self-Validating PK Protocols

To accurately assess the impact of isopropyl substitutions, researchers must employ self-validating in vitro assays. Below is the standardized protocol for evaluating the metabolic stability and protein binding of isopropyl-oxadiazole-piperidines.

Protocol: In Vitro Microsomal Stability & Equilibrium Dialysis

Objective: Determine the intrinsic clearance (

Phase 1: Human Liver Microsome (HLM) Stability

-

Preparation: Prepare a 10 mM stock of the isopropyl-analog in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

-

Incubation: Combine the compound with pooled HLMs (final protein concentration: 0.5 mg/mL).

-

Self-Validating Step: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. If Verapamil clearance is < 50 µL/min/mg, the microsomes are inactive; abort the assay.

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

-

Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide 50 ng/mL).

-

Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate

using the half-life (

Phase 2: Rapid Equilibrium Dialysis (RED) for PPB

-

Spiking: Spike human plasma with the isopropyl-analog to a final concentration of 1 µM (DMSO < 0.5%).

-

Dialysis: Load 200 µL of spiked plasma into the donor chamber of a RED device (8K MWCO). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

-

Equilibration: Seal and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

-

Self-Validating Step: Measure the volume of both chambers post-incubation. A volume shift > 10% indicates membrane failure or osmotic imbalance, invalidating the data point.

-

-

Matrix Matching: Post-dialysis, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure equal ionization efficiency during LC-MS/MS analysis.

-

Calculation:

.

Visualizing the Pharmacokinetic Impact

The following diagram maps the logical flow of how isopropyl substitution modulates the pharmacokinetic properties of the oxadiazole-piperidine scaffold.

Fig 1: Pharmacokinetic Optimization Pathway of Isopropyl-Oxadiazole-Piperidines.

References

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

- Oxadiazole-isopropylamides as Potent and Non-covalent Proteasome Inhibitors. NIH/PMC.

- Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. ACS Medicinal Chemistry Letters.

- Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes. RSC Books.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 2. Oxadiazole-isopropylamides as Potent and Non-covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

The 1,2,4-Oxadiazole Piperidine Scaffold: A Technical Retrospective and Synthetic Guide

Topic: History and Discovery of 1,2,4-Oxadiazole Piperidine Ligands Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The fusion of the 1,2,4-oxadiazole heterocycle with a piperidine moiety represents a landmark structural motif in modern medicinal chemistry. This scaffold gained prominence during the "GPR119 Gold Rush" of the late 2000s, where it served as a critical solution to the metabolic instability of amide bonds. By acting as a bioisostere for esters and amides, this architecture allowed researchers to modulate physicochemical properties—specifically lipophilicity and proteolytic stability—without sacrificing the hydrogen-bonding geometry required for GPCR activation.

This guide analyzes the historical trajectory of this ligand class, focusing on the discovery of GPR119 agonists like GSK1292263 and MBX-2982 , and provides a validated, self-consistent synthetic protocol for generating this core architecture.

Part 1: The Pharmacophore Rationale

Bioisosterism and Metabolic Defense

The primary driver for adopting the 1,2,4-oxadiazole ring is its ability to mimic the electronic and steric profile of an amide or ester bond while resisting hydrolysis by esterases and peptidases.

-

Geometry: The 1,2,4-oxadiazole ring is planar, maintaining the vectorial orientation of substituents similar to a trans-amide.

-

Electronic Distribution: The ring nitrogen (N4) and oxygen act as weak hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide.

-

pKa Modulation: When coupled with a piperidine, the oxadiazole lowers the basicity of the piperidine nitrogen (if directly attached) or alters the pKa of adjacent amines, improving oral bioavailability and blood-brain barrier (BBB) penetration in CNS applications.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that cemented this scaffold in drug discovery.

Figure 1: SAR rationale for the 1,2,4-oxadiazole piperidine scaffold. The central node represents the core architecture, branching into its key medicinal chemistry advantages.

Part 2: Historical Case Study — The GPR119 Era

The most prolific application of this scaffold occurred during the pursuit of GPR119 agonists for Type 2 Diabetes (T2D). GPR119 is a Gs-coupled GPCR expressed in pancreatic

Key Molecules[3][4][5]

-

GSK1292263 (GlaxoSmithKline):

-

Structure: Features a piperidine ring linked to the C5 position of a 1,2,4-oxadiazole.

-

Discovery Insight: Early leads containing carbamates were metabolically unstable. Replacing the carbamate with a 1,2,4-oxadiazole significantly improved half-life while maintaining potency (pEC50 ~ 6.9).

-

Outcome: Progressed to Phase II clinical trials, demonstrating the safety of the scaffold in humans.

-

-

MBX-2982 (Metabolex/Sanofi):

-

Structure: Utilizes a tetrazole-linked system but shares the core "linear extended" topology characteristic of the piperidine-oxadiazole class.

-

Mechanism: Validated that GPR119 agonism could lower glucose excursions in humans, though efficacy was eventually deemed insufficient as a monotherapy compared to DPP-4 inhibitors.

-

Mechanistic Pathway

Understanding the downstream effects of this ligand class is crucial for assay development.

Figure 2: Signal transduction pathway activated by 1,2,4-oxadiazole piperidine ligands.

Part 3: Synthetic Methodologies

There are two primary distinct topological connectivities for this scaffold, requiring different synthetic strategies.

Type A: Carbon-Linked (The "De Novo" Ring Construction)

-

Connectivity: Piperidine-C4 attached to Oxadiazole-C5.[1]

-

Method: Condensation of a piperidine-4-carboxylic acid with an amidoxime.

-

Reagents: T3P (Propylphosphonic anhydride) is the modern "gold standard" coupling reagent, superior to EDC/HOBt for yield and ease of purification.

Type B: Nitrogen-Linked (The Approach)

-

Connectivity: Piperidine-N1 attached to Oxadiazole-C5.

-

Method: Nucleophilic aromatic substitution.

-

Reagents: 5-chloro-3-substituted-1,2,4-oxadiazole + Piperidine + Base (

).

Part 4: Detailed Experimental Protocol (Type A)

Objective: Synthesis of a 3-aryl-5-(piperidin-4-yl)-1,2,4-oxadiazole via T3P-mediated cyclization. This protocol is designed to be robust, scalable, and self-validating.

Reagents & Materials[3][5][6][7][8][9][10][11][12]

-

Substrate A:

-Boc-isonipecotic acid (1.0 equiv) -

Substrate B: Aryl amidoxime (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc) (2.0 equiv)

-

Base: Triethylamine (

) (3.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) or DMF (for higher temp)

Step-by-Step Workflow

-

Activation (0 min - 30 min):

-

Charge a reaction vessel with

-Boc-isonipecotic acid (1.0 equiv) and EtOAc (10 volumes). -

Add

(3.0 equiv) followed by dropwise addition of T3P solution (2.0 equiv) at 0°C. -

Causality: Low temperature prevents uncontrolled exotherms during the initial mixed-anhydride formation.

-

-

Coupling (30 min - 2 h):

-

Add the Aryl amidoxime (1.1 equiv) in one portion.

-

Allow the mixture to warm to Room Temperature (RT).

-

Checkpoint: Monitor by LCMS. You should observe the formation of the O-acyl amidoxime intermediate (Mass = Acid + Amidoxime -

). Do not proceed until the acid is consumed.

-

-

Cyclodehydration (2 h - 12 h):

-

Heat the reaction mixture to reflux (approx. 75-80°C for EtOAc).

-

Note: If the cyclization is sluggish, exchange solvent to DMF and heat to 100°C.

-

Validation: The reaction is complete when the O-acyl amidoxime peak disappears and the product peak (Mass = Intermediate -

) appears.

-

-

Workup & Isolation:

-

Wash the organic layer with water (x2), saturated

, and brine. -

Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Synthetic Logic Diagram

Figure 3: Reaction workflow for T3P-mediated 1,2,4-oxadiazole synthesis.

Part 5: Future Outlook

While the "GPR119 rush" has subsided, the 1,2,4-oxadiazole piperidine scaffold remains a privileged structure. Current research has pivoted toward:

-

Antimicrobials: Targeting DNA gyrase B in resistant bacterial strains.

-

Virology: Recent studies (2024) identify this scaffold in inhibitors of SARS-CoV-2 PLpro (Papain-like protease).

-

Neuroscience: M4 muscarinic receptor agonists for schizophrenia, leveraging the scaffold's ability to tune CNS penetration.

References

-

Nunez, D. J., et al. (2014).[3] "Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus." PLOS ONE. [Link][3]

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

-

Ritter, T. K., et al. (2009). "Discovery of MBX-2982, a Potent, Selective, and Orally Active GPR119 Agonist." American Chemical Society (Meeting Abstract). [Link] (General ACS Landing Page for verification of MBX-2982 discovery context)

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Here is a comprehensive Application Note and Protocol for the synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, designed for research scientists and drug development professionals.

Part 1: Introduction & Strategic Analysis

The 1,2,4-oxadiazole ring system is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity. The target molecule, 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine , combines this pharmacophore with a piperidine ring, a scaffold ubiquitous in bioactive alkaloids and pharmaceutical agents.

Synthesizing the 2-substituted isomer presents unique steric challenges compared to the more common 4-substituted variants. The proximity of the bulky oxadiazole group to the piperidine nitrogen requires careful protecting group manipulation to prevent side reactions and ensure high enantiomeric purity if starting from chiral pools (e.g., L-pipecolic acid).

Mechanistic Approach

The most robust route for constructing the 1,2,4-oxadiazole core at the 5-position involves the condensation of an amidoxime (providing the 3-substituent) with a carboxylic acid derivative (providing the 5-substituent).

Retrosynthetic Logic:

-

Target: 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.

-

Disconnection: C5–C(Piperidine) bond.

-

Precursors:

-

Fragment A (Amine/Oxime Source): N-Hydroxyisobutyrimidamide (derived from isobutyronitrile).

-

Fragment B (Acid Source): N-Boc-piperidine-2-carboxylic acid (Boc-Pipecolic acid).

-

This convergent strategy allows for the separate optimization of the polar head group and the heterocyclic core before final assembly.

Part 2: Detailed Synthesis Protocol

Phase 1: Preparation of the Amidoxime Component

Objective: Synthesis of N-Hydroxyisobutyrimidamide.

| Parameter | Specification |

| Reagent | Isobutyronitrile (CAS 78-82-0) |

| Reagent | Hydroxylamine hydrochloride ( |

| Base | Sodium Carbonate ( |

| Solvent | Ethanol / Water (3:1 v/v) |

| Temperature | Reflux ( |

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equiv) and sodium carbonate (0.6 equiv) in water. Stir until gas evolution (

) ceases. -

Addition: Add isobutyronitrile (1.0 equiv) and ethanol. The mixture should be homogenous.

-

Reaction: Heat the mixture to reflux for 6–12 hours. Monitor consumption of nitrile by TLC or GC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (

). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. The crude amidoxime is typically a white solid or viscous oil sufficiently pure for the next step. Recrystallize from hexane/ether if necessary.

Phase 2: Coupling and Cyclization

Objective: Coupling of N-Boc-pipecolic acid with N-Hydroxyisobutyrimidamide followed by cyclodehydration.

Coupling Reagents: Standard peptide coupling agents (EDC/HOBt or HATU) are preferred to activate the carboxylic acid, forming an O-acylamidoxime intermediate.

| Parameter | Specification |

| Substrate | N-Boc-piperidine-2-carboxylic acid |

| Nucleophile | N-Hydroxyisobutyrimidamide (from Phase 1) |

| Activator | EDC |

| Solvent | DMF or DCM |

| Cyclization Agent | Heat ( |

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-pipecolic acid (1.0 equiv) in dry DMF under nitrogen. Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at Room Temperature (RT) for 30 minutes to form the active ester. -

Coupling: Add N-Hydroxyisobutyrimidamide (1.1 equiv) to the reaction mixture. Stir at RT for 4–12 hours.

-

Checkpoint: Monitor by LC-MS for the formation of the linear O-acylamidoxime intermediate (

expected).

-

-

Work-up (Intermediate): Dilute with water and extract with ethyl acetate. Wash organic layer with saturated

and brine. Dry and concentrate. -

Cyclization (Thermal): Dissolve the crude intermediate in toluene. Heat to reflux (

) using a Dean-Stark trap to remove water, or use molecular sieves. Reflux for 12–18 hours.-

Note: Alternatively, microwave irradiation at

for 30 minutes can accelerate this step.

-

-

Purification: Evaporate solvent. Purify the protected intermediate (tert-butyl 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate) via silica gel flash chromatography (Hexanes/EtOAc gradient).

Phase 3: Deprotection

Objective: Removal of the Boc group to yield the final free amine.

Procedure:

-

Dissolution: Dissolve the purified Boc-protected intermediate in DCM.

-

Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in dioxane. Stir at RT for 1–2 hours.

-

Quenching: Carefully neutralize the reaction with saturated aqueous

or -

Extraction: Extract the free amine into DCM or Chloroform.

-

Final Isolation: Dry over

and concentrate. The product can be converted to a hydrochloride salt for improved stability by treating the ethereal solution with HCl/ether.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the convergent synthesis pathway, highlighting the critical intermediate and the cyclization logic.

Figure 1: Convergent synthesis workflow for the 1,2,4-oxadiazole assembly via the amidoxime route.

Part 4: Safety & Quality Control (E-E-A-T)

Safety Protocols

-

Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if concentrated. Ensure reaction is vented and never distilled to dryness without testing for peroxides/instability.

-

TFA (Trifluoroacetic Acid): Highly corrosive. Use acid-resistant gloves and work strictly within a fume hood.

-

Waste Disposal: Aqueous layers from the coupling step may contain DMF and coupling byproducts; dispose of as halogenated organic waste if DCM is used.

Analytical Validation

To ensure the protocol yields the correct isomer and high purity, the following analytical signatures must be verified:

| Technique | Expected Signature |

| 1H NMR | Distinct isopropyl doublet (~1.3 ppm) and septet (~3.1 ppm). Piperidine ring protons (1.5–3.5 ppm). Absence of Boc singlet (~1.4 ppm) in final product. |

| LC-MS | Parent ion |

| IR | Appearance of C=N stretch of oxadiazole (~1560–1590 cm⁻¹). Absence of nitrile peak (2250 cm⁻¹). |

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

-

Pace, A., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 2015.

-

Thermo Fisher Scientific. "Safety Data Sheet: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine" (Structural Analog Safety Data).

-

Sigma-Aldrich. "Product Specification: N-Boc-piperidine-2-carboxylic acid."

Application Note: Precision Synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Topic: Reagents required for cyclization of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides. When fused with a piperidine ring at the C2 position, the resulting 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine moiety acts as a critical pharmacophore in GPCR modulators (e.g., S1P1 agonists) and ion channel blockers.

The Critical Challenge: Synthesizing the 2-substituted piperidine variant presents a specific stereochemical risk not found in the 4-substituted (isonipecotic) analogues: racemization of the

This guide prioritizes Propylphosphonic Anhydride (T3P®) as the reagent of choice. T3P facilitates a mild, one-pot coupling and cyclodehydration cascade that preserves chiral integrity better than classical carbodiimide (EDC/CDI) or acid chloride routes.

Retrosynthetic Analysis & Mechanistic Logic

The construction of the 1,2,4-oxadiazole core relies on the condensation of an amidoxime (providing the N-C-N component) and a carboxylic acid derivative (providing the C-O component).[1][2][3][4]

Target Molecule: 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine (typically N-protected during synthesis).

Pathway Components:

-

Component A (3-Position): Isobutyramidoxime. Derived from Isobutyronitrile via hydroxylamine addition.

-

Component B (5-Position): N-Boc-L-Pipecolic Acid (or D-isomer). The N-protecting group is mandatory to prevent self-polymerization and reduce

-proton acidity.

Figure 1: Retrosynthetic disconnection showing the convergence of isobutyramidoxime and N-Boc-pipecolic acid.

Reagent Selection Guide

The choice of cyclization reagent dictates the yield, purity, and stereochemical retention.

| Reagent System | Mechanism | Pros | Cons | Recommendation |

| T3P / EtOAc / Base | Propylphosphonic anhydride mediated activation. | Low Epimerization , High Yield, Easy Workup (water soluble byproducts). | Reagent cost is higher than CDI. | Primary Choice |

| CDI / Toluene / Heat | Imidazolide activation | Very low cost, scalable. | High temperatures (100°C+) risk racemization at C2. | Secondary (if racemic is acceptable). |

| EDC / HOBt / DMF | Carbodiimide coupling | Standard peptide coupling conditions. | Removal of urea byproduct can be difficult; requires high heat for 2nd step. | Not Recommended. |

| TBAF (Catalytic) | Fluoride-catalyzed cyclization of O-acylamidoxime.[5] | Extremely mild (RT), high functional group tolerance. | Requires isolation of O-acylamidoxime intermediate first (2 steps). | Specialized (for sensitive substrates). |

Detailed Protocol: T3P-Mediated One-Pot Synthesis

Objective: Synthesis of tert-butyl 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate.

Materials

-

Substrate: N-Boc-Pipecolic acid (1.0 equiv)

-

Reagent: Isobutyramidoxime (1.1 equiv)

-

Coupling/Cyclization Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (2.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Methodology

Phase 1: Activation and Coupling (0°C to RT)

-

Setup: Charge a dry reaction vessel (purged with N2) with N-Boc-Pipecolic acid (1.0 equiv) and anhydrous EtOAc (10 volumes).

-

Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0°C.

-

Activation: Add T3P solution (1.5 equiv initially) dropwise over 15 minutes. Note: T3P is exothermic; control addition rate.

-

Amidoxime Addition: Add Isobutyramidoxime (1.1 equiv) in one portion.

-

Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Checkpoint: Monitor by HPLC/TLC. You should see the disappearance of the acid and formation of the O-acylamidoxime intermediate . (The ring is NOT closed yet).

-

Phase 2: Cyclodehydration (Mild Heat)

-

Reagent Boost: Once the intermediate is fully formed, add the remaining T3P (1.0 equiv).

-

Cyclization: Heat the reaction mixture to 60–70°C .

-

Why this temp? T3P lowers the activation energy for cyclization. Unlike acid chloride routes requiring 110°C, T3P works at 60°C, preserving the chiral center.

-

-

Monitoring: Stir for 6–12 hours. Monitor for the conversion of the O-acylamidoxime (more polar) to the 1,2,4-oxadiazole (less polar).

-

Completion: Reaction is complete when the intermediate is <2%.

Phase 3: Workup and Isolation

-

Quench: Cool to RT and carefully add water (10 volumes).

-

Wash: Separate phases. Wash the organic layer with:

-

10% Citric acid (removes unreacted amidoxime/base).

-

Sat. NaHCO3 (neutralizes residual acids).

-

Brine.

-

-

Drying: Dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude is often >90% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Alternative Protocol: CDI-Mediated (Scale-Up Focus)

Use this only if T3P is unavailable or cost-prohibitive, and strict chiral purity is secondary.

-

Activation: Dissolve N-Boc-Pipecolic acid (1.0 equiv) in anhydrous DMF or Toluene. Add CDI (1.1 equiv) portion-wise at RT. Stir 1h (gas evolution: CO2).

-

Coupling: Add Isobutyramidoxime (1.1 equiv). Stir at RT for 2–3 h to form the O-acylamidoxime.

-

Cyclization: Heat the mixture to 100–110°C for 4–6 hours.

-

Risk:[6] Prolonged heating at this temperature significantly increases the risk of racemization at the piperidine C2 position.

-

-

Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF), then brine.

Experimental Workflow Diagram

Figure 2: T3P-mediated one-pot synthesis workflow.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization (Enantiomeric Excess < 90%) | Reaction temperature too high or base too strong. | Switch from TEA to DIPEA (non-nucleophilic). Reduce cyclization temp to 50°C and extend time. Switch to T3P protocol if using CDI. |

| Incomplete Cyclization | Stable O-acylamidoxime intermediate. | Add a catalytic amount of TBAF (Tetrabutylammonium fluoride) or increase T3P equivalents. |

| Low Yield | Hydrolysis of T3P or activated ester. | Ensure solvents are anhydrous. T3P is sensitive to moisture. |

| Impurity: Nitrile Formation | Beckmann rearrangement of amidoxime. | Avoid strong acids. Ensure temperature does not exceed 80°C. |

References

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, 50(26), 3368-3371. Link

-

Borg, S., et al. (1999). "Synthesis of 1,2,4-Oxadiazole Derivatives of Amino Acids." Journal of Organic Chemistry, 64(19), 7101-7105. (Demonstrates racemization risks in proline/pipecolic derivatives). Link

-

Pace, A., et al. (2015). "Fluoride-Mediated Synthesis of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 13, 2222-2230. (TBAF method).[1][5] Link

- SciFinder/Reaxys Database Entry: CAS 913264-42-3 (4-isomer analog) and associated synthesis patents for S1P1 agonists (e.g.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

Application Note: Solubility Optimization and Stock Solution Protocol for 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Overview

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The molecule features a basic secondary amine (piperidine) coupled with a lipophilic 1,2,4-oxadiazole ring.

In drug design, oxadiazoles are widely deployed as bioisosteric replacements for amides and esters to improve metabolic stability[1]. However, the specific regioisomerism heavily dictates the physicochemical profile. Mechanistic studies demonstrate that 1,2,4-oxadiazoles inherently possess higher lipophilicity (log D) and an order of magnitude lower aqueous solubility compared to their 1,3,4-oxadiazole counterparts, driven by differences in intrinsic charge distribution and dipole moments[1].

Consequently, while the piperidine nitrogen (pKa ~9.0) allows for potential salt formation to enhance aqueous solubility at acidic pH, the free base form remains highly hydrophobic at physiological pH (7.4). Effective solvation requires disrupting the crystalline lattice using strong aprotic solvents like Dimethyl Sulfoxide (DMSO) before introduction into aqueous biological systems[2].

Physicochemical Properties

Understanding the structural properties of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is critical for predicting its behavior in various solvents.

| Property | Value / Description |

| Chemical Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

| Predicted LogP | ~1.5 – 2.5 (Highly lipophilic) |

| Hydrogen Bond Donors | 1 (Piperidine -NH) |

| Hydrogen Bond Acceptors | 3 (Oxadiazole N, N, O) |

| Physical State | Solid |

Solubility Profile

The table below outlines the expected solubility of the free base across common laboratory solvents.

| Solvent | Solubility Limit | Application Recommendation |

| DMSO (100%) | ≥ 50 mg/mL (≥ 250 mM) | Optimal. Primary solvent for master stock preparation. |

| Ethanol (100%) | ≥ 20 mg/mL (≥ 100 mM) | Alternative for assays sensitive to DMSO toxicity. |

| Water (Free Base) | < 1 mg/mL | Not Recommended. Requires pH adjustment (acidification). |

| PBS (pH 7.4) | Poor (< 0.1 mg/mL) | Requires stepwise formulation with co-solvents/surfactants. |

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Master Stock in DMSO

Causality Check: High-concentration DMSO stocks are required to ensure that when the compound is spiked into aqueous cell culture media, the final DMSO concentration remains below the cytotoxic threshold (typically ≤ 0.5%)[2].

-

Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh exactly 1.95 mg of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.

-

Solvation: Transfer the solid to a sterile, solvent-resistant microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%).

-

Agitation: Vortex gently for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Note: Avoid excessive heating, which can lead to localized solvent evaporation and concentration inaccuracies.

-

Aliquot Generation: Divide the master stock into 50 µL or 100 µL single-use aliquots.

-

Storage: Store aliquots at -20°C or -80°C in the dark. Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause moisture condensation, localized precipitation, and compound degradation[2].

Protocol B: Preparation of In Vivo Dosing Formulation

(10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) Causality Check: Direct dilution of a DMSO stock into saline will cause a "solvent crash," where the highly lipophilic 1,2,4-oxadiazole immediately precipitates out of the aqueous solution. Stepwise addition of a polymer (PEG300) and a surfactant (Tween-80) creates micelles that keep the compound in suspension.

-

Primary Dissolution: Add the required volume of the compound (dissolved in 100% DMSO) to the formulation vial. The DMSO volume must exactly equal 10% of the final desired formulation volume.

-

Polymer Addition: Add PEG300 to equal 40% of the final volume. Vortex thoroughly for 1 minute until the solution is completely clear and visually homogenous.

-

Surfactant Addition: Add Tween-80 to equal 5% of the final volume. Vortex gently to avoid excessive bubbling.

-

Aqueous Phase Addition: Dropwise, slowly add 0.9% physiological saline to equal 45% of the final volume while continuously mixing.

-

Validation: The final solution should be clear. If cloudiness appears, the compound has precipitated, and the formulation must be discarded and restarted.

Workflow Visualization

Fig 1: Decision tree for stock preparation and assay-specific dilution workflows.

Storage and Handling Guidelines

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic. Always allow frozen master stocks to equilibrate to room temperature before opening the vial. Opening a cold vial introduces atmospheric moisture, which significantly reduces the solubility capacity of DMSO and leads to micro-precipitation over time[2].

-

Long-Term Stability: Solid powder should be stored desiccated at room temperature or 4°C. DMSO master stocks should be strictly maintained at -80°C for long-term storage (up to 6 months) to prevent spontaneous degradation of the oxadiazole ring.

References

-

Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. "Oxadiazoles in medicinal chemistry." Journal of Medicinal Chemistry. 2012 Mar 8;55(5):1817-30. Available at:[Link]

Sources

Application Note: Optimization of Reaction Conditions for Piperidine-Oxadiazole Coupling

Strategic Context & Scientific Rationale

The coupling of piperidine (a secondary amine) with 1,3,4-oxadiazole cores is a pivotal transformation in medicinal chemistry. This specific heteroaryl-amine motif is ubiquitous in GPCR ligands, kinase inhibitors, and metabolic regulators due to its ability to function as a rigid, metabolically stable bioisostere for amides or ureas.

While seemingly simple, the direct formation of the C(oxadiazole)–N(piperidine) bond presents distinct challenges:

-

Ring Instability: The 1,3,4-oxadiazole ring is prone to hydrolytic cleavage under vigorous aqueous basic conditions (the "ring-opening" trap).

-

Regioselectivity: In asymmetric oxadiazoles, directing the nucleophilic attack to the desired carbon requires precise electronic control.

-

Reactivity vs. Stability: 2-Halo-oxadiazoles are often unstable; alternative leaving groups (sulfones) or catalytic methods are frequently required.

This guide moves beyond standard "mix-and-stir" recipes to provide a mechanistic framework for optimizing this coupling, ensuring high yields and reproducibility in drug discovery campaigns.

Mechanistic Profiling: The SNAr Pathway

The primary method for this coupling is Nucleophilic Aromatic Substitution (SNAr) . The 1,3,4-oxadiazole ring is electron-deficient (π-deficient), making the C2/C5 positions highly electrophilic.

Mechanistic Flow

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

Figure 1: Mechanistic pathway of the SNAr reaction between piperidine and a 2-substituted-1,3,4-oxadiazole.

Critical Process Variables (CPVs)

Optimization requires tuning three main variables. The table below summarizes the impact of each on the reaction outcome.

| Variable | Standard Condition | High-Performance Alternative | Mechanistic Insight |

| Leaving Group (LG) | Chlorine (-Cl) | Methyl Sulfone (-SO2Me) | -Cl is commercially available but less reactive. -SO2Me is a "super-leaving group" for heteroaromatics, dramatically lowering the required temperature. |

| Base | K2CO3 | DIPEA or Cs2CO3 | K2CO3 is cheap but requires polar solvents. DIPEA (Hunig's base) prevents nucleophilic competition. Cesium improves solubility in organic solvents (cesium effect). |

| Solvent | DMF / DMSO | Acetonitrile (ACN) / THF | DMF is hard to remove during workup. ACN offers a cleaner profile and easier evaporation. THF is used for highly reactive sulfone substrates. |

| Temperature | 80–100°C | 25–60°C | High heat promotes ring hydrolysis or polymerization. Lowering temp via better LG (sulfone) or catalysis is preferred. |

Experimental Protocols

Protocol A: Thermal SNAr (Standard Library Synthesis)

Best for: Stable substrates, 2-chloro-oxadiazoles, parallel synthesis.

Reagents:

-

2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 equiv)

-

Piperidine derivative (1.2 equiv)

-

K2CO3 (anhydrous, 2.0 equiv)

-

Acetonitrile (ACN) [0.2 M concentration]

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, suspend 2-chloro-1,3,4-oxadiazole (1.0 mmol) and K2CO3 (2.0 mmol) in dry ACN (5 mL).

-

Addition: Add the piperidine (1.2 mmol) dropwise at room temperature.

-

Note: If the reaction is exothermic, cool to 0°C during addition to prevent regio-scrambling or decomposition.

-

-

Reaction: Seal the vial and heat to 80°C for 4–16 hours. Monitor by LC-MS.

-

Endpoint: Look for disappearance of the chloride (M+H) and appearance of product (M-Cl+Piperidine).

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: The "Sulfone Shunt" (For Deactivated/Unstable Rings)

Best for: Sensitive oxadiazoles, sterically hindered piperidines, or when milder conditions are needed.

Expert Insight: 2-Chloro-oxadiazoles can be sluggish. Converting a 2-mercapto-oxadiazole (often more stable) to a 2-methylsulfone creates a highly reactive electrophile that reacts with piperidine at room temperature.

Procedure:

-

Activation: React 2-methylthio-1,3,4-oxadiazole with m-CPBA (2.5 equiv) in DCM at 0°C to RT to generate the sulfone. Isolate via simple wash (NaHCO3).

-

Coupling: Dissolve the sulfone intermediate (1.0 equiv) in THF.

-

Addition: Add piperidine (1.1 equiv) and DIPEA (1.5 equiv).

-

Reaction: Stir at Room Temperature for 1–3 hours.

-

Why? The sulfone is such a good leaving group that heat is rarely needed, preserving the oxadiazole ring integrity.

-

Protocol C: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Electron-rich oxadiazoles where SNAr fails.

Reagents:

-

Pd(OAc)2 (5 mol%)

-

BINAP or Xantphos (10 mol%)

-

NaOtBu (1.5 equiv)

-

Toluene or Dioxane (degassed)

Procedure:

-

Combine 2-chloro-oxadiazole, piperidine, base, and ligand in a sealed tube under Argon.

-

Add Pd catalyst last.

-

Heat to 100°C for 12 hours.

-

Warning: NaOtBu is a strong base; ensure your oxadiazole substituents tolerate it. If not, switch to Cs2CO3.

-

Troubleshooting & Optimization Logic

When the reaction fails, use this decision tree to diagnose the root cause.

Figure 2: Troubleshooting decision tree for piperidine-oxadiazole coupling.

Common Failure Modes:

-

Ring Opening (Hydrolysis):

-

Low Conversion: